3-Oxazol-5-yl-benzenesulfonyl chloride

Description

The exact mass of the compound 3-Oxazol-5-yl-benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Oxazol-5-yl-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxazol-5-yl-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

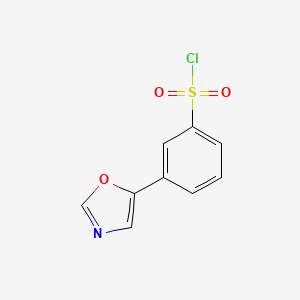

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZBCBJNRFKVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383227 | |

| Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-75-1 | |

| Record name | 3-(5-Oxazolyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxazol-5-yl-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 3-Oxazol-5-yl-benzenesulfonyl Chloride for Advanced Research

3-Oxazol-5-yl-benzenesulfonyl chloride stands as a significant heterocyclic building block for professionals in medicinal chemistry and organic synthesis. This compound uniquely merges two critical pharmacophoric elements: the versatile oxazole ring and the reactive benzenesulfonyl chloride moiety. The oxazole ring, a five-membered aromatic heterocycle, is a well-established scaffold in numerous natural products and FDA-approved drugs, prized for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][4]

Simultaneously, the benzenesulfonyl chloride group serves as a highly reactive and versatile synthetic handle.[5] It is predominantly used to introduce sulfonyl groups, most notably through reactions with amines to form sulfonamides—a cornerstone functional group in a vast array of pharmaceuticals.[6] The strategic placement of the oxazole at the meta-position of the benzenesulfonyl chloride ring offers a distinct structural vector for probing molecular interactions, making this reagent a valuable tool for constructing libraries of novel, biologically active compounds. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, tailored for researchers aiming to leverage its potential in drug development programs.

Core Physicochemical Properties

The fundamental properties of 3-Oxazol-5-yl-benzenesulfonyl chloride are summarized below. These data are critical for experimental design, reaction setup, and safety considerations.

| Property | Value | Reference |

| CAS Number | 499770-75-1 | [7] |

| Molecular Formula | C₉H₆ClNO₃S | [7][8] |

| Molecular Weight | 243.67 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [9] |

| Melting Point | 134.6 °C | [7] |

| Boiling Point | 411.4 °C at 760 mmHg | [7] |

| Density | 1.455 g/cm³ | [7] |

| SMILES | O=S(=O)(Cl)c1cccc(-c2cnco2)c1 | [7] |

| InChIKey | NVZBCBJNRFKVHB-UHFFFAOYSA-N | [8] |

Chemical Structure and Reactivity Profile

The chemical behavior of 3-Oxazol-5-yl-benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).

Caption: Chemical Structure of 3-Oxazol-5-yl-benzenesulfonyl chloride.

Mechanism of Reactivity: The Electrophilic Sulfur Center

The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur, rendering it a potent electrophile.[10] Consequently, it is highly susceptible to nucleophilic attack, making it an excellent reagent for sulfonylation reactions.

Key Reactions

-

Sulfonamide Formation: This is the most prominent application. The compound reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many drug candidates.[6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur, leading to the displacement of the chloride ion.

-

Sulfonate Ester Formation: In a similar fashion, it reacts with alcohols, typically in the presence of a non-nucleophilic base (e.g., pyridine), to yield sulfonate esters.[6]

-

Hydrolysis: The compound is sensitive to moisture and reacts with water, particularly when heated, to hydrolyze into the corresponding 3-(oxazol-5-yl)benzenesulfonic acid and hydrochloric acid (HCl).[11][12] This reactivity underscores the need for anhydrous storage and reaction conditions.

Caption: Core reactivity pathway with a nucleophile.

Application in Medicinal Chemistry & Drug Development

The true value of 3-Oxazol-5-yl-benzenesulfonyl chloride lies in its function as a molecular scaffold for generating novel chemical entities with therapeutic potential. The combination of the biologically active oxazole core with the sulfonamide-forming reactive handle provides a powerful strategy for drug design.

Rationale for Use in Synthesis

-

Bioisosterism: The oxazole ring is a proven bioisostere for other cyclic structures like thiazoles, imidazoles, and even phenyl rings, allowing for the fine-tuning of a drug candidate's steric and electronic properties to improve efficacy and pharmacokinetic profiles.[13]

-

Structural Diversity: The sulfonyl chloride group allows for the straightforward introduction of a wide array of amine-containing fragments, rapidly generating a library of diverse sulfonamide derivatives.

-

Proven Pharmacophore: Sulfonamides are a "privileged" functional group in medicinal chemistry, found in drugs with antibacterial, diuretic, anticonvulsant, and anti-inflammatory activities.

Caption: Workflow for drug discovery applications.

Experimental Protocol: General Synthesis of a Novel Sulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide derivative using 3-Oxazol-5-yl-benzenesulfonyl chloride.

Objective: To synthesize N-substituted-3-(oxazol-5-yl)benzenesulfonamide.

Materials:

-

3-Oxazol-5-yl-benzenesulfonyl chloride (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Oxazol-5-yl-benzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM.

-

Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the sulfonyl chloride solution to 0 °C using an ice bath.

-

Causality: Cooling the reaction mitigates potential exothermic events and improves selectivity. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Add the amine/TEA solution dropwise to the stirring sulfonyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Work-up and Extraction: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Causality: This aqueous work-up sequence purifies the crude product by removing unreacted reagents and byproducts based on their acid-base properties and solubility.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Characterization (Final Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15]

Safety, Handling, and Storage

3-Oxazol-5-yl-benzenesulfonyl chloride is a reactive and corrosive chemical that requires careful handling.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with federal, state, and local regulations. Do not add water to the waste container.[7]

-

Conclusion

3-Oxazol-5-yl-benzenesulfonyl chloride is a high-value reagent for chemical and pharmaceutical research. Its bifunctional nature, combining a reactive sulfonylation center with a biologically relevant oxazole motif, makes it an ideal starting point for the synthesis of targeted compound libraries. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for researchers to safely and effectively harness its synthetic potential in the pursuit of novel therapeutics.

References

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(1,3-OXAZOL-5-YL)BENZENESULFONYLCHLORIDE. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]

-

PubChemLite. (n.d.). 3-oxazol-5-yl-benzenesulfonyl chloride (C9H6ClNO3S). Retrieved from [Link]

-

LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]

-

Molbase. (n.d.). Benzenesulfonyl chloride, 4-(5-methyl-3-phenyl-4-isoxazolyl)-. Retrieved from [Link]

-

ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization. Retrieved from [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (2016). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.

-

Tadesse, M. G., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-20. Available at: [Link]

-

Wang, W., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 697-722. Available at: [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Khokhlov, A. S., et al. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71(4), 1145–1154. Available at: [Link]

-

Khokhlov, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]

-

ResearchGate. (n.d.). The 13 C-NMR spectra of the new compounds have shown the characteristic signal of benzylidene-oxazol-5(4H)-ones synthesis. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. CAS#:499770-75-1 | 3-(1,3-OXAZOL-5-YL)BENZENESULFONYLCHLORIDE | Chemsrc [chemsrc.com]

- 8. PubChemLite - 3-oxazol-5-yl-benzenesulfonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 9. 4-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE | 337508-66-4 [amp.chemicalbook.com]

- 10. 3-Oxazol-5-yl-benzenesulfonyl chloride | 499770-75-1 | Benchchem [benchchem.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Oxazol-5-yl-benzenesulfonyl chloride (CAS 499770-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxazol-5-yl-benzenesulfonyl chloride is a bespoke chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, combining a reactive sulfonyl chloride group with a biologically relevant oxazole moiety, positions it as a valuable building block for the synthesis of novel sulfonamides. These derivatives are promising candidates for a range of therapeutic applications, particularly in oncology and kinase inhibition. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, designed to empower researchers in their scientific endeavors.

The oxazole ring is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, contributing to a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of clinically used drugs[3]. The strategic combination of these two motifs in 3-Oxazol-5-yl-benzenesulfonyl chloride offers a powerful platform for the development of new chemical entities with potentially enhanced pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Oxazol-5-yl-benzenesulfonyl chloride is paramount for its safe handling, storage, and effective use in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 499770-75-1 | N/A |

| Molecular Formula | C₉H₆ClNO₃S | [3] |

| Molecular Weight | 243.67 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 134.6 °C | [3] |

| Boiling Point | 411.4 °C at 760 mmHg | [3] |

| Density | 1.455 g/cm³ | [3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

| InChI Key | NVZBCBJNRFKVHB-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(Cl)c1cccc(-c2cnco2)c1 | [3] |

Synthesis of 3-Oxazol-5-yl-benzenesulfonyl chloride

A plausible and efficient synthetic route to 3-Oxazol-5-yl-benzenesulfonyl chloride can be envisioned in a multi-step process commencing from readily available starting materials. The proposed pathway involves the initial construction of the 3-(oxazol-5-yl)aniline precursor, followed by its conversion to the target sulfonyl chloride via a diazotization and Sandmeyer-type reaction sequence.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxazol-5-yl-benzenesulfonyl Chloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Oxazol-5-yl-benzenesulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details a multi-step synthesis commencing from 3-acetylbenzonitrile, proceeding through key intermediates including a brominated ketone, a primary amine salt via the Delépine reaction, and a subsequent cyclization to form the core 5-(3-cyanophenyl)oxazole structure. The final, critical step of chlorosulfonation to yield the target sulfonyl chloride is also thoroughly described. Each synthetic step is accompanied by a detailed protocol, an exploration of the underlying reaction mechanism, and key characterization data for the intermediates and the final product. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel oxazole-based compounds.

Introduction: The Significance of the Oxazole-Sulfonamide Moiety

The confluence of the oxazole ring and the benzenesulfonyl chloride functional group in a single molecule creates a scaffold with considerable potential for the development of novel therapeutic agents. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] It is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Concurrently, the sulfonamide group, readily derived from the corresponding sulfonyl chloride, is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The reactivity of the sulfonyl chloride allows for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

This guide presents a logical and field-proven synthetic strategy for 3-Oxazol-5-yl-benzenesulfonyl chloride, designed to be both efficient and scalable. The chosen pathway emphasizes the use of readily available starting materials and well-established, reliable chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target compound, 3-Oxazol-5-yl-benzenesulfonyl chloride, suggests a convergent approach. The primary disconnection is at the sulfonyl chloride group, indicating that a late-stage chlorosulfonation of a pre-formed 5-aryloxazole is a viable strategy. The oxazole ring itself can be constructed through various methods, with the Robinson-Gabriel synthesis being a classic and effective approach for 2,5-disubstituted oxazoles.[3][4] This method involves the cyclization and dehydration of an α-acylamino ketone.[3][4] This intermediate can be prepared from a corresponding α-amino ketone, which in turn is accessible from an α-bromo ketone. The α-bromo ketone can be synthesized from a commercially available acetophenone derivative. This multi-step approach provides a clear and manageable synthetic pathway, as illustrated in the workflow diagram below.

Caption: Retrosynthetic analysis and proposed synthetic workflow.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the synthesis of 3-Oxazol-5-yl-benzenesulfonyl chloride. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-Bromo-1-(3-cyanophenyl)ethan-1-one (Intermediate 1)

The initial step involves the α-bromination of 3-acetylbenzonitrile. This electrophilic substitution reaction proceeds readily at the carbon adjacent to the carbonyl group due to the electron-withdrawing nature of the carbonyl, which stabilizes the enol or enolate intermediate.

Protocol:

-

Dissolve 3-acetylbenzonitrile (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature while stirring. The reaction is typically accompanied by the evolution of hydrogen bromide gas, so the reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-cyanophenyl)ethan-1-one. This product is often used in the next step without further purification.

Mechanism Insight: The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on the bromine molecule.

Step 2: Synthesis of 2-Amino-1-(3-cyanophenyl)ethan-1-one hydrochloride (Intermediate 2) via the Delépine Reaction

The Delépine reaction is a classic method for the synthesis of primary amines from alkyl halides.[5][6] It utilizes hexamethylenetetramine (urotropine) as an ammonia surrogate, which reacts with the alkyl halide to form a quaternary ammonium salt.[5][6] Subsequent acidic hydrolysis cleaves the salt to yield the primary amine hydrochloride.[5][6]

Protocol:

-

Dissolve the crude 2-bromo-1-(3-cyanophenyl)ethan-1-one (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature. The quaternary ammonium salt will precipitate out of the solution over time. The reaction can be monitored by the disappearance of the α-bromo ketone spot on TLC.

-

After stirring for 12-24 hours, filter the precipitate and wash it with chloroform.

-

Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 2-amino-1-(3-cyanophenyl)ethan-1-one hydrochloride.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Caption: Key transformations in the Delépine reaction.

Step 3: Synthesis of N-(2-(3-Cyanophenyl)-2-oxoethyl)formamide (Intermediate 3)

The primary amine salt is then acylated to form the corresponding N-formyl derivative. This is a crucial step leading to the precursor required for the Robinson-Gabriel oxazole synthesis.

Protocol:

-

Suspend 2-amino-1-(3-cyanophenyl)ethan-1-one hydrochloride (1.0 eq) in formic acid.

-

Add sodium formate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(2-(3-cyanophenyl)-2-oxoethyl)formamide.

Step 4: Synthesis of 5-(3-Cyanophenyl)oxazole (Intermediate 4) via Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[3][4] Dehydrating agents such as phosphoryl chloride (POCl₃) or sulfuric acid are typically employed.[4]

Protocol:

-

To a flask containing N-(2-(3-cyanophenyl)-2-oxoethyl)formamide (1.0 eq), add phosphoryl chloride (POCl₃) (3-5 eq) at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium hydroxide or potassium carbonate until the pH is approximately 7-8.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(3-cyanophenyl)oxazole.

Caption: The Robinson-Gabriel synthesis of the oxazole ring.

Step 5: Synthesis of 3-Oxazol-5-yl-benzenesulfonyl chloride (Target Compound)

The final step is the electrophilic chlorosulfonation of the 5-(3-cyanophenyl)oxazole intermediate. Chlorosulfonic acid is a powerful reagent for this transformation. The cyano group will also be hydrolyzed to a carboxylic acid under the harsh reaction conditions, which is then converted to the sulfonyl chloride. The oxazole ring is generally stable to these conditions, though careful control of the reaction temperature is crucial.

Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, cool chlorosulfonic acid (5-10 eq) to 0 °C.

-

Slowly add 5-(3-cyanophenyl)oxazole (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent system may be necessary for further purification.

Characterization of 3-Oxazol-5-yl-benzenesulfonyl Chloride

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

| Compound | Technique | Expected Observations |

| Intermediate 1: 2-Bromo-1-(3-cyanophenyl)ethan-1-one | ¹H NMR (CDCl₃) | δ 4.4-4.5 (s, 2H, -CH₂Br), 7.6-8.2 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 30-32 (-CH₂Br), 112-114 (Ar-C), 117-119 (-CN), 130-138 (Ar-C), 190-192 (C=O) | |

| Intermediate 4: 5-(3-Cyanophenyl)oxazole | ¹H NMR (CDCl₃) | δ 7.5-8.0 (m, 5H, Ar-H and oxazole-H4), 8.1-8.2 (s, 1H, oxazole-H2) |

| ¹³C NMR (CDCl₃) | δ 112-114 (Ar-C), 118-120 (-CN), 122-124 (oxazole C4), 128-135 (Ar-C), 150-152 (oxazole C5), 154-156 (oxazole C2) | |

| Target Compound: 3-Oxazol-5-yl-benzenesulfonyl chloride | ¹H NMR (CDCl₃) | δ 7.6-8.5 (m, 5H, Ar-H and oxazole-H4), 8.2-8.3 (s, 1H, oxazole-H2) |

| ¹³C NMR (CDCl₃) | δ 123-125 (oxazole C4), 128-145 (Ar-C), 148-150 (Ar-C-SO₂Cl), 151-153 (oxazole C5), 155-157 (oxazole C2) | |

| IR (KBr, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2230 (C≡N stretch, if hydrolysis is incomplete), ~1600, ~1480 (C=C stretch, aromatic), ~1370, ~1180 (S=O stretch, sulfonyl chloride), ~1100 (C-O-C stretch, oxazole)[2][7] | |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of SO₂ and Cl.[8][9] |

Safety and Handling Precautions

The synthesis of 3-Oxazol-5-yl-benzenesulfonyl chloride involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine: Highly corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

-

Phosphoryl chloride (POCl₃) and Thionyl chloride (SOCl₂): Corrosive and react violently with water to produce HCl gas.[10][11] Handle under anhydrous conditions.[10][11]

-

Chlorosulfonic acid: Extremely corrosive and reacts violently with water.[12] Addition of reagents to chlorosulfonic acid should be done slowly and at low temperatures.[12]

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 3-Oxazol-5-yl-benzenesulfonyl chloride. The multi-step synthesis is based on well-established organic reactions, providing a solid foundation for researchers to produce this valuable building block. The provided protocols, mechanistic insights, and characterization data serve as a comprehensive resource for the successful synthesis and verification of the target compound.

The availability of 3-Oxazol-5-yl-benzenesulfonyl chloride opens up numerous avenues for further research. Its reactive sulfonyl chloride handle can be readily derivatized with a wide range of amines, alcohols, and other nucleophiles to generate libraries of novel sulfonamides and sulfonate esters. These new chemical entities can then be screened for a variety of biological activities, contributing to the ongoing quest for new and improved therapeutic agents.

References

- Robinson, R.; Gabriel, S. (1909). Journal of the Chemical Society, Transactions, 95, 2167.

- Van Leusen, A. M.; et al. (1972). Tetrahedron Letters, 13(31), 3114-3118.

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.

- Hinsberg, O. (1890). Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.

- Delépine, M. (1895). Comptes Rendus de l'Académie des Sciences, 120, 501-503.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

Organic Chemistry Portal. Delépine Reaction. Retrieved from [Link]

-

Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

-

Wikipedia. Robinson–Gabriel synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Wikipedia. Hinsberg reaction. Retrieved from [Link]

-

Sciencemadness Wiki. Delépine reaction. Retrieved from [Link]

-

PubMed. Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. Retrieved from [Link]

-

ACS Publications. Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

MDPI. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

-

Organic Syntheses. 2-Bromoallylamine. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Scribd. 5-Iii) Sem 4. Retrieved from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Thionyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. Amine Reactions. Retrieved from [Link]

-

Khan Academy. Hinsberg test (video). Retrieved from [Link]

-

The University of Groningen research portal. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]

-

SciSpace. (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. Retrieved from [Link]

-

NIST WebBook. Oxazole. Retrieved from [Link]

-

ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

-

ACS Publications. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

-

Macmillan Group. Oxazole. Retrieved from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Delepine reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. drexel.edu [drexel.edu]

electrophilicity of 3-Oxazol-5-yl-benzenesulfonyl chloride

An In-Depth Technical Guide to the Electrophilicity of 3-Oxazol-5-yl-benzenesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic building block of increasing importance in medicinal chemistry. We dissect the electronic interplay between the highly electrophilic sulfonyl chloride moiety and the meta-positioned oxazole ring. This guide moves beyond simple reactivity predictions to explain the causal electronic effects, offering both theoretical frameworks and practical, field-proven experimental protocols for quantitative assessment. By integrating computational modeling with kinetic analysis, we establish a self-validating system for understanding and predicting the reactivity of this and similar reagents, providing drug development professionals with the insights needed to leverage its unique properties in the synthesis of novel sulfonamides and covalent therapeutics.

The Fundamental Electrophilicity of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides (Ar-SO₂Cl) are powerful and widely utilized electrophiles in organic synthesis.[1] Their utility stems from the highly electron-deficient sulfur(VI) center, which serves as a robust site for nucleophilic attack. The electrophilic character is a direct consequence of the molecular geometry and the strong inductive effect of the two oxygen atoms and the chlorine atom, which polarize the S-Cl bond and create a significant partial positive charge on the sulfur atom.

The canonical reaction of a sulfonyl chloride is a nucleophilic substitution, typically proceeding through a concerted or stepwise addition-elimination mechanism. This reaction is the cornerstone of sulfonamide synthesis, a motif present in a vast array of pharmaceuticals.[2][3] The reactivity of the sulfonyl chloride can be finely tuned by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, increasing the reaction rate, while electron-donating groups have the opposite effect.[4]

Caption: Mechanism of nucleophilic substitution on a sulfonyl chloride.

Electronic Profile of the 3-(Oxazol-5-yl) Substituent

To understand the specific reactivity of 3-Oxazol-5-yl-benzenesulfonyl chloride, one must first analyze the electronic contribution of the oxazole ring.

The oxazole ring is a five-membered aromatic heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom.[5][6] The high electronegativity of these heteroatoms creates an uneven electron density distribution, rendering the ring system electron-deficient.[5] This inherent electron deficiency means that when attached to a benzene ring, the oxazole moiety acts as an electron-withdrawing group.

The critical factor for 3-Oxazol-5-yl-benzenesulfonyl chloride is the meta substitution pattern. In this arrangement, the oxazole ring cannot exert a direct resonance (mesomeric) effect on the sulfonyl chloride group. Instead, its primary influence is a powerful inductive electron-withdrawing effect (-I) , transmitted through the sigma bond framework. This effect polarizes the C-S bond, pulling electron density away from the sulfur atom and further increasing its electrophilicity.

Caption: Inductive electron withdrawal by the meta-oxazole group.

Integrated Reactivity Analysis

By combining these principles, we can predict the .

-

Baseline: Unsubstituted benzenesulfonyl chloride possesses a baseline level of electrophilicity.

-

Modulation: The meta-positioned oxazole ring acts as an electron-withdrawing group via its -I effect.

-

Consequence: This inductive pull removes electron density from the benzenoid system, which in turn deshields the sulfur(VI) center of the sulfonyl chloride.

Experimental Assessment of Electrophilicity

Theoretical predictions must be validated by empirical data. A robust method for quantifying the electrophilicity of sulfonyl chlorides is to measure their reaction kinetics under controlled conditions. Solvolysis, particularly hydrolysis, provides a clean and reproducible system for this assessment. The rate of hydrolysis is directly proportional to the electrophilicity of the sulfur center.[7]

Protocol: Comparative Kinetic Analysis of Sulfonyl Chloride Hydrolysis by Conductometry

This protocol provides a self-validating system by comparing the target compound against a baseline (unsubstituted) and a high-reactivity positive control.

Objective: To quantitatively determine the relative by comparing its pseudo-first-order rate constant of hydrolysis (k_obs) with that of benzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride.

Materials:

-

3-Oxazol-5-yl-benzenesulfonyl chloride

-

Benzenesulfonyl chloride (Baseline Control)

-

4-Nitrobenzenesulfonyl chloride (Positive Control)

-

Acetone (HPLC grade, for stock solutions)

-

Deionized water (18 MΩ·cm)

-

Thermostatically controlled water bath (±0.1 °C)

-

High-precision conductivity meter and probe

-

Volumetric flasks and pipettes

Sources

- 1. reddit.com [reddit.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

solubility and stability of 3-Oxazol-5-yl-benzenesulfonyl chloride

An In-Depth Technical Guide to the Solubility and Stability of 3-Oxazol-5-yl-benzenesulfonyl chloride

Abstract

3-Oxazol-5-yl-benzenesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry, combining the biologically relevant oxazole scaffold with the highly reactive sulfonyl chloride group.[1][2] This dual nature makes it a valuable intermediate for synthesizing novel sulfonamide-based drug candidates. However, the inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, presents considerable challenges related to its handling, solubility assessment, and long-term stability. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for systematic evaluation, and offer field-proven insights into developing robust analytical methods for its quantification and the monitoring of its degradation.

Introduction and Molecular Overview

The structure of 3-Oxazol-5-yl-benzenesulfonyl chloride integrates two key chemical motifs:

-

The 1,3-Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, frequently incorporated into pharmacologically active molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

-

The Benzenesulfonyl Chloride Group: A highly electrophilic functional group, which serves as a potent reactant for the formation of stable sulfonamide or sulfonate ester linkages through reactions with nucleophilic amines and alcohols, respectively.[3][4]

This combination makes the title compound a versatile building block for creating libraries of potential therapeutic agents. However, the electrophilicity of the sulfur(VI) center also makes the molecule prone to attack by ubiquitous nucleophiles, most notably water, leading to hydrolytic degradation. Understanding and quantifying this instability is paramount for its effective use in synthesis, for ensuring the quality of starting materials, and for the development of any potential drug substance derived from it.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. While extensive experimental data for this specific compound is not widely published, we can rely on calculated values and data from analogous structures.

| Property | Value (Calculated or Typical) | Source |

| Molecular Formula | C₉H₆ClNO₃S | [5] |

| Molecular Weight | 243.67 g/mol | [5][6] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | 134.6 °C (Calculated) | [5] |

| Boiling Point | 411.4 °C at 760 mmHg (Calculated) | [5] |

| logP | 3.35 (Calculated) | [5] |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. The molecular structure—containing a polar oxazole ring, a highly polar sulfonyl chloride group, and a nonpolar benzene ring—suggests a nuanced solubility profile. It is expected to be poorly soluble in water but soluble in a range of organic solvents.

Causality Behind Solvent Selection

When determining solubility, the choice of solvents should be guided by the intended application:

-

Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often used in synthetic reactions involving sulfonyl chlorides as they can dissolve the reagent without reacting with it.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Useful for reactions and extractions due to their ability to dissolve moderately polar compounds and their immiscibility with water.

-

Ethers (e.g., THF, Dioxane): Common reaction solvents, but care must be taken to ensure they are anhydrous, as contaminating water will degrade the sulfonyl chloride.

-

Alcohols (e.g., Methanol, Ethanol): These are nucleophilic and will react to form sulfonate esters. They are generally unsuitable as solvents unless the goal is solvolysis.

-

Aqueous Buffers: Solubility in aqueous media is expected to be very low.[7][8][9] This low solubility, paradoxically, can protect the bulk material from rapid hydrolysis in biphasic systems.[7][8][9]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol provides a definitive measure of solubility and is a self-validating system, as equilibrium must be achieved for the results to be accurate.

Objective: To determine the equilibrium solubility of 3-Oxazol-5-yl-benzenesulfonyl chloride in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using the analytical method and calculate the concentration in the original supernatant. This concentration represents the thermodynamic solubility.

| Solvent | Predicted Solubility | Experimental Value (To be determined) |

| Water (pH 7.0) | Very Low (<0.1 mg/mL) | |

| Acetonitrile | Soluble | |

| Dichloromethane | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | |

| Toluene | Sparingly Soluble |

Chemical Stability and Degradation Pathways

The stability of 3-Oxazol-5-yl-benzenesulfonyl chloride is fundamentally governed by the reactivity of the sulfonyl chloride group. The primary degradation route is hydrolysis, which converts the compound to the corresponding and far less reactive sulfonic acid.

Mechanism of Hydrolysis

The hydrolysis of arylsulfonyl chlorides in neutral water typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[10] Water acts as the nucleophile, attacking the electrophilic sulfur center. This process is often facilitated by a second water molecule acting as a general base to accept a proton in the transition state.[11]

Caption: Workflow for a comprehensive forced degradation study.

Analytical Strategy for Stability Assessment

A robust, validated analytical method is the cornerstone of any stability study. For sulfonyl chlorides, High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its specificity, sensitivity, and quantitative accuracy. [12]

Developing a Stability-Indicating HPLC Method

A method is "stability-indicating" if it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. [13]The forced degradation samples are used to prove this specificity.

Experimental Protocol: HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating 3-Oxazol-5-yl-benzenesulfonyl chloride from its principal degradant (the sulfonic acid) and any other stress-induced impurities.

Methodology:

-

Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, non-polar phase suitable for retaining the parent compound.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid modifier improves peak shape and ensures the sulfonic acid degradant is in a single protonation state.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm, or determine λₘₐₓ via a UV scan). A mass spectrometer (MS) detector is invaluable for identifying unknown degradation products.

-

Gradient Elution: Develop a gradient elution method to resolve compounds with different polarities. The parent compound will be less polar and have a longer retention time than the highly polar sulfonic acid degradant.

-

Example Gradient:

-

0-2 min: 5% B

-

2-15 min: Ramp from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

-

Method Validation: Once the method is developed, inject the mixture of forced degradation samples. The method is considered stability-indicating if the parent peak is baseline-resolved from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Safe Handling and Storage

Given the reactivity of sulfonyl chlorides, stringent handling and storage procedures are mandatory to maintain the compound's integrity.

-

Moisture Control: The compound is highly sensitive to moisture. [14]It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and placed in a desiccator. * Temperature: Store in a cool, dry place. [14]Avoid exposure to high temperatures, which can accelerate hydrolysis and other decomposition reactions. [15]* Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents. [16]* Personal Protective Equipment (PPE): Due to its corrosive nature upon hydrolysis (forming HCl), always handle the compound in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [16][17]

Conclusion

3-Oxazol-5-yl-benzenesulfonyl chloride is a promising but challenging synthetic intermediate. Its utility is directly linked to the electrophilic nature of the sulfonyl chloride group, which is also the source of its primary instability. The principal degradation pathway is hydrolysis to the corresponding sulfonic acid, a reaction that is highly sensitive to environmental moisture and pH.

A successful research or development program utilizing this compound requires a proactive and systematic approach to characterization. By implementing the thermodynamic solubility protocols, comprehensive forced degradation studies, and robust, stability-indicating HPLC methods described in this guide, researchers can ensure the quality of their material, generate reliable data, and make informed decisions in the drug discovery and development process.

References

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

(Reference not directly cited in text, but used for general context) Reddit. Hydrolysis stable sulfonyl chlorides. [Link]

-

(Reference not directly cited in text, but used for general context) King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6525. [Link]

-

(Reference not directly cited in text, but used for general context) Siggia, S., & Hanna, J. G. (1948). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 20(11), 1084–1084. [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

(Reference not directly cited in text, but used for general context) Science.gov. forced degradation products: Topics. [Link]

-

ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

-

(Reference not directly cited in text, but used for general context) ResearchGate. Discovery of N-(benzot[3][7][18]riazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. [Link]

- (Reference not directly cited in text, but used for general context) Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

Chemsrc. 3-(1,3-OXAZOL-5-YL)BENZENESULFONYLCHLORIDE. [Link]

-

(Reference not directly cited in text, but used for general context) Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Amerigo Scientific. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride. [Link]

-

(Reference not directly cited in text, but used for general context) Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

-

Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2472-2480. [Link]

-

Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

-

S D Fine-Chem Limited. sulphuryl chloride. [Link]

-

Loba Chemie. BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

BU CyberSec Lab. 4-(Oxazol-5-yl)benzene-1-sulfonyl chloride. [Link]

-

(Reference not directly cited in text, but used for general context) ResearchGate. An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. [Link]

-

Temml, V., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 22(12), 2099. [Link]

-

(Reference not directly cited in text, but used for general context) PrepChem.com. Preparation of benzene sulfonyl chloride. [Link]

-

(Reference not directly cited in text, but used for general context) Cheméo. Chemical Properties of Benzenesulfonyl chloride. [Link]

Sources

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. CAS#:499770-75-1 | 3-(1,3-OXAZOL-5-YL)BENZENESULFONYLCHLORIDE | Chemsrc [chemsrc.com]

- 6. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

The Multifaceted Therapeutic Potential of Oxazole-Containing Sulfonamides: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The confluence of the oxazole ring and the sulfonamide moiety has given rise to a class of compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of oxazole-containing sulfonamides, offering insights into their design, synthesis, and multifaceted mechanisms of action. For researchers and drug development professionals, this document serves as a comprehensive resource, elucidating the scientific rationale behind the investigation of these promising molecules and providing practical guidance for their evaluation. The inherent structural features of oxazoles, such as their ability to participate in hydrogen bonding and π-π stacking, combined with the well-established pharmacological profile of sulfonamides, create a synergistic scaffold ripe for therapeutic innovation.[1]

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the anticancer properties of oxazole-containing sulfonamides, revealing their ability to interfere with critical cellular processes essential for tumor growth and survival.

Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A primary mechanism by which certain oxazole-sulfonamides exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the delicate equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][3]

A notable example is a series of 1,3-oxazole sulfonamides that have demonstrated potent inhibitory effects on tubulin polymerization, with some compounds exhibiting GI50 (50% growth inhibition) values in the nanomolar range against various cancer cell lines, particularly leukemia.[1][2] The structure-activity relationship (SAR) studies of these compounds have revealed that substitutions on the aniline ring of the sulfonamide moiety significantly influence their potency. For instance, halogenated and alkyl-substituted anilines have been shown to be particularly effective.[1][2]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by oxazole-containing sulfonamides.

Modulation of Kinase Signaling Pathways

Beyond their effects on the cytoskeleton, oxazole-containing sulfonamides have been shown to modulate various kinase signaling pathways that are often dysregulated in cancer.[2][4] The mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival, has been identified as a target for some of these compounds.[4] Molecular docking studies have suggested that certain indazole-based sulfonamides can bind to MAPK1, indicating their potential as inhibitors of this pathway.[4] Furthermore, sulfonamide derivatives, in general, have been demonstrated to affect other oncogenic signaling pathways involving protein kinases, platelet-derived growth factors, and c-kit proteins.[2][4]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of oxazole-containing sulfonamides on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Oxazole-containing sulfonamides have emerged as a promising class of compounds with significant antibacterial and antifungal activity.

Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanisms of action for many novel oxazole-sulfonamides are still under investigation, the sulfonamide moiety is well-known to interfere with folic acid synthesis in bacteria by inhibiting dihydropteroate synthase. This disruption of a critical metabolic pathway leads to a bacteriostatic effect. The oxazole component can contribute to the overall activity through various interactions with bacterial targets. Some derivatives have been shown to disrupt the integrity of bacterial cell membranes and inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[5]

Spectrum of Activity

Studies have demonstrated the efficacy of oxazole-containing sulfonamides against a range of Gram-positive and Gram-negative bacteria. For example, certain 1,3,4-oxadiazole sulfonamide derivatives have shown remarkable efficacy against Xanthomonas oryzae pv. oryzae, a significant plant pathogen.[5] Additionally, some oxazolone-based sulfonamides have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the oxazole sulfonamide compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Oxazole-containing sulfonamides have demonstrated potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The anti-inflammatory effects of some oxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8][9][10] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, potent inflammatory mediators. The di-arylheterocycle nucleus present in some oxazole compounds is a privileged pharmacophore for selective COX-2 inhibition.[7] The substitution of a sulfonyl moiety at the para position of one of the aryl rings can enhance this selectivity, a strategy famously employed in the design of celecoxib.[7]

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: Inhibition of COX-2 and 5-LOX by oxazole-containing sulfonamides.

Other Potential Biological Activities

The therapeutic potential of oxazole-containing sulfonamides extends beyond the aforementioned activities.

-

Antiviral Activity: Certain oxazole-benzenesulfonamide derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT) interaction with the cellular eukaryotic elongation factor 1A (eEF1A), a novel mechanism that reduces viral replication.[11]

-

Enzyme Inhibition: This class of compounds has shown inhibitory activity against various other enzymes, including carbonic anhydrase, which is relevant for conditions like glaucoma and certain types of cancer.[12]

Synthesis of Oxazole-Containing Sulfonamides

The synthesis of oxazole-containing sulfonamides can be achieved through various synthetic routes. A common approach involves the construction of the oxazole ring followed by the introduction of the sulfonamide moiety.

Experimental Workflow: General Synthesis of 1,3-Oxazole Sulfonamides

Caption: A general synthetic route to 1,3-oxazole sulfonamides.

A frequently employed method for the synthesis of 2,4-disubstituted oxazoles is the reaction of α-haloketones with amides (Bredereck reaction).[13] For 5-substituted oxazoles, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool.[13][14] Once the desired substituted oxazole is obtained, the sulfonamide group can be introduced by reacting the oxazole with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with an appropriate amine.[2]

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of oxazole-containing sulfonamides is highly dependent on the nature and position of substituents on both the oxazole and sulfonamide moieties. Key SAR insights include:

-

Anticancer Activity: Halogen and alkyl substitutions on the aniline ring of the sulfonamide are often beneficial for tubulin polymerization inhibition.[1][2]

-

Anti-inflammatory Activity: A diaryl substitution pattern on the oxazole ring, with a para-sulfonyl group on one of the aryl rings, is a key feature for selective COX-2 inhibition.[7]

The modular nature of their synthesis allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing isoform-selective enzyme inhibitors, compounds with novel mechanisms of action, and derivatives with improved drug-like properties.

Conclusion

Oxazole-containing sulfonamides represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, positions them as a focal point for future drug discovery efforts. This technical guide has provided a comprehensive overview of their biological activities, mechanisms of action, and synthetic strategies, offering a solid foundation for researchers and scientists to build upon in the quest for novel and effective therapeutics.

References

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. (2021-05-25)

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC - PubMed Central. (2024-04-19)

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020-03-31)

- 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. PubMed. (2025-02-12)

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020-03-31)

- Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic

- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

- Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic

- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. PMC - NIH.

- Recent Development of Lipoxygenase Inhibitors As Anti-inflamm

- Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm (RSC Publishing).

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- Recent Development of Lipoxygenase Inhibitors As Anti-inflamm

- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. (2022-12-21)

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

- qsar studies of anticancer activity of 1,3-thiazole and 1,3-oxazole deriv

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.

- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- Table 2 : IC50 values for synthesized compounds against cancer cell lines..

- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage)..

- Microbiology guide to interpreting minimum inhibitory concentr

- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. PMC - NIH.

- Recent development on COX-2 inhibitors as promising anti-inflamm

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023-08-06)

- 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflamm

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. (2022-12-21)

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- A practical approach to the synthesis of 2,4-disubstituted oxazoles

- Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. PubMed.

- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)

- Synthesis and Characterization of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (2022-07-19)

- antimicrobial-susceptibility-systems.pdf.

- Antimicrobial Susceptibility Summary 2024.

- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]